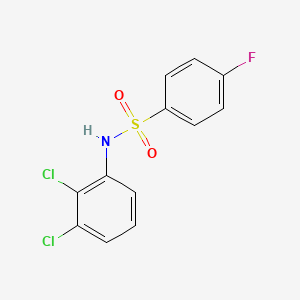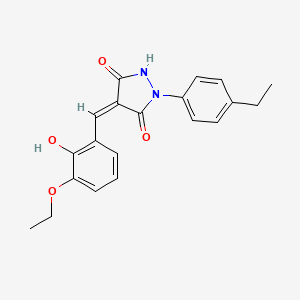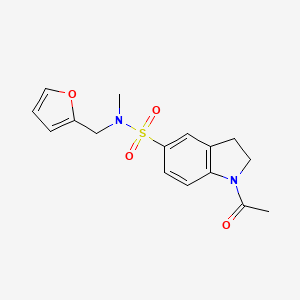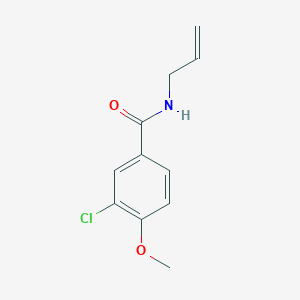![molecular formula C12H11BrN4O2S B5149186 5-[(3-bromobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5149186.png)
5-[(3-bromobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-bromobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as an anti-cancer agent. This compound is a thiazole derivative and has been found to possess potent anti-tumor activity in preclinical studies.
Mechanism of Action
The mechanism of action of 5-[(3-bromobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide is not fully understood. However, it has been proposed that this compound inhibits the activity of the enzyme, topoisomerase II, which is essential for DNA replication. Inhibition of this enzyme leads to DNA damage and cell cycle arrest, eventually leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in preclinical models. This compound has been found to induce oxidative stress and DNA damage in cancer cells. Additionally, this compound has been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using 5-[(3-bromobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide in lab experiments include its potent anti-tumor activity and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further optimization of its pharmacokinetic properties.
Future Directions
There are several future directions for the research on 5-[(3-bromobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide. These include the optimization of its pharmacokinetic properties, the development of more potent analogs, and the evaluation of its anti-tumor activity in clinical trials. Additionally, the mechanism of action of this compound needs to be further elucidated to facilitate the development of more effective anti-cancer agents.
Synthesis Methods
The synthesis of 5-[(3-bromobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide has been reported in the literature. The synthesis involves the reaction of 3-bromobenzoyl chloride with methylthiocarbamate to form the intermediate, which is then reacted with 2-amino-4-methylthiazole to yield the final product. The synthesis of this compound has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
The anti-cancer activity of 5-[(3-bromobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide has been extensively studied in preclinical models. This compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The anti-tumor activity of this compound is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Properties
IUPAC Name |
5-[(3-bromobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O2S/c1-15-12-16-8(9(14)18)11(20-12)17-10(19)6-3-2-4-7(13)5-6/h2-5H,1H3,(H2,14,18)(H,15,16)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIJEFYSIZYPBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(S1)NC(=O)C2=CC(=CC=C2)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[(2,5-dichlorophenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5149107.png)

![1-{[5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5149123.png)
![methyl N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}glycinate](/img/structure/B5149129.png)

![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B5149139.png)

![1-(2-methoxyethyl)-4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5149142.png)
![ethyl 4-[3-acetyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B5149147.png)
![4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B5149149.png)




